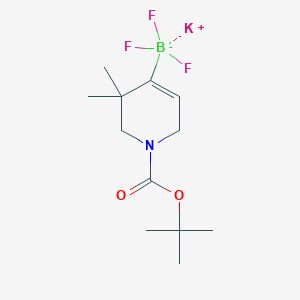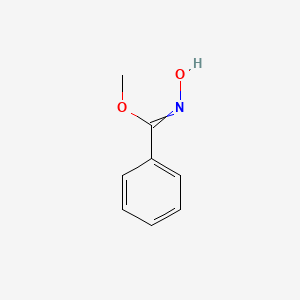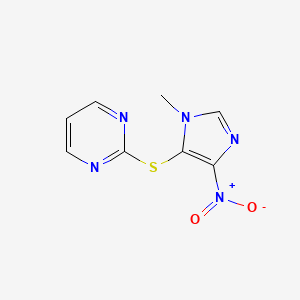
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a heterocyclic compound that combines the structural features of both pyrimidine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thioimidazole compound. The reaction conditions often require the presence of a base, such as sodium hydroxide, and may be carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2(1H)-thiones: Known for their antioxidant activity.
Pyrimidine-2(1H)-ones: Studied for their lack of significant biological activity compared to thiones.
Uniqueness
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its combined structural features of pyrimidine and imidazole rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
75464-89-0 |
|---|---|
Formule moléculaire |
C8H7N5O2S |
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C8H7N5O2S/c1-12-5-11-6(13(14)15)7(12)16-8-9-3-2-4-10-8/h2-5H,1H3 |
Clé InChI |
LWMMNQZYZIXZCW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1SC2=NC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


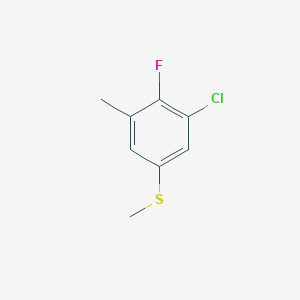
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
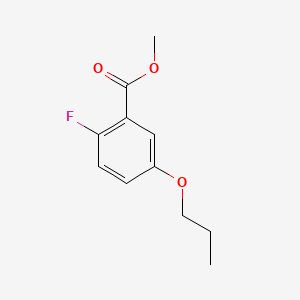

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
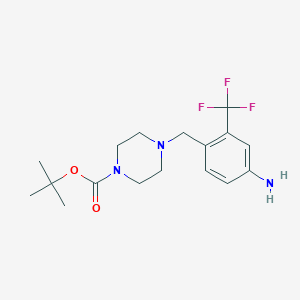
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
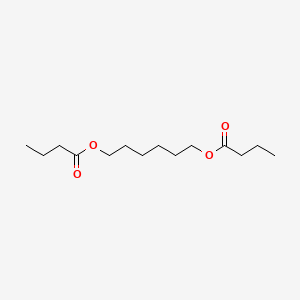
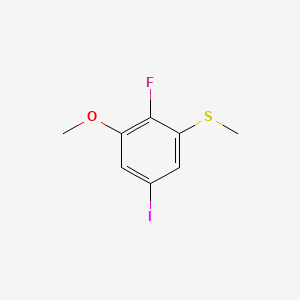
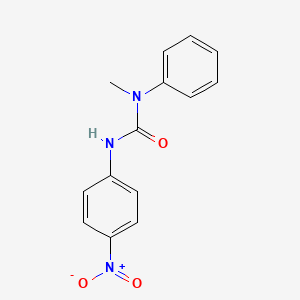
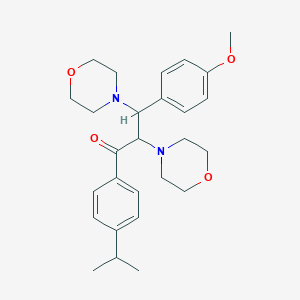
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
